N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory properties. The unique structure of this compound, featuring both ethoxyphenyl and fluorobenzyl groups, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process:
Formation of the Dihydropyridine Core: The initial step involves the synthesis of the dihydropyridine core through a Hantzsch reaction. This reaction typically uses ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde under reflux conditions.
Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the dihydropyridine core with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step is the amidation reaction where the ethoxyphenyl group is introduced. This is achieved by reacting the intermediate with 2-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. The use of automated systems also ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the carbonyl group in the dihydropyridine ring can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antihypertensive effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of calcium channels, similar to other dihydropyridine derivatives. By inhibiting calcium influx into cells, it can exert antihypertensive effects. Additionally, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with antihypertensive and anti-anginal properties.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
Uniqueness
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both ethoxyphenyl and fluorobenzyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. These structural features could potentially enhance its efficacy and selectivity as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-27-19-12-6-5-11-18(19)23-20(25)16-9-7-13-24(21(16)26)14-15-8-3-4-10-17(15)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMIYBPKISDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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